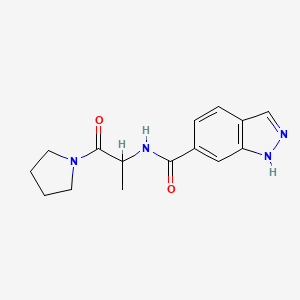![molecular formula C14H22N2O3 B6647404 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea, also known as A-366, is a novel compound that has gained attention in the scientific community due to its potential use as a research tool. This compound has been synthesized and studied for its potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea involves the inhibition of LSD1 activity. LSD1 is an enzyme that catalyzes the demethylation of lysine residues on histone proteins, which plays a crucial role in epigenetic regulation. The inhibition of LSD1 by 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea leads to an increase in histone methylation, which can alter gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea are largely dependent on its inhibition of LSD1 activity. This compound has been shown to alter gene expression and cellular function by increasing histone methylation. In addition, 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea in lab experiments include its ability to selectively inhibit LSD1 activity and alter gene expression and cellular function. This compound has also been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. However, the limitations of using 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea in lab experiments include its low yield in synthesis and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for further research on 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea. These include:
1. Further studies on the mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea and its effects on LSD1 activity.
2. Studies on the potential therapeutic applications of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea in cancer treatment.
3. Studies on the potential side effects of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea and its safety profile.
4. Development of more efficient synthesis methods for 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea to increase its yield.
5. Studies on the potential applications of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea in other diseases and conditions.
Conclusion:
In conclusion, 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea is a novel compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound has been shown to selectively inhibit LSD1 activity and alter gene expression and cellular function. Further research is needed to fully understand the potential applications of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea and its safety profile.
Synthesis Methods
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea involves a multistep process that includes the condensation of N,N-dimethylformamide with 3,4-dimethoxyphenylacetic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with ethyl isocyanate and methyl iodide. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea has been studied for its potential applications in biochemical and physiological research. This compound has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), which is an enzyme that plays a crucial role in epigenetic regulation. LSD1 has been implicated in various diseases, including cancer, and the inhibition of this enzyme has been proposed as a potential therapeutic strategy. 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-16(2)14(17)15-9-8-11-6-7-12(18-3)13(10-11)19-4/h6-7,10H,5,8-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZREUDNDCYQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)



![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)


![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)

